(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
Description
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 58281-79-1) is a fluorinated pyrrolidine derivative with a methyl ester and hydrochloride salt. Its molecular formula is C₆H₁₁ClFNO₂, and it has a molecular weight of 183.61 g/mol . This compound is widely used as a chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules. Key properties include:
Properties
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXDUCYXKAYFC-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58281-79-1 | |
| Record name | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride serves as a chiral building block in the synthesis of bioactive molecules. Its unique structure allows for the development of compounds with enhanced pharmacological properties. Notably, it has been utilized in the design of peptide-based drugs that exhibit improved stability and bioavailability.
Case Study:
- Research has demonstrated that incorporating this compound into peptide structures can significantly enhance their resistance to enzymatic degradation, thereby increasing their therapeutic potential .
Organic Synthesis
This compound is crucial in organic synthesis due to its ability to facilitate the construction of complex molecules with high stereochemical purity. It is often used in the synthesis of various fluorinated derivatives that are valuable in both research and industrial applications.
Applications Include:
- Synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are important in diabetes management .
- Development of novel intermediates for pharmaceuticals that require specific stereochemistry .
Biological Studies
In biological research, this compound is employed to study protein stability and folding pathways. Its incorporation into peptide chains can influence the conformational dynamics of proteins, providing insights into their functional mechanisms.
Example:
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry at positions 2 and 4 significantly influences physicochemical and biological properties. Key stereoisomers include:
Biological Relevance : The (2S,4S) configuration is often preferred in drug design due to its compatibility with proline-like conformations in target proteins .
Ester Group Modifications
Replacing the methyl ester with bulkier esters or other functional groups alters lipophilicity and metabolic stability:
Applications : Ethyl esters are often used to prolong half-life, while tert-butyl esters serve as protecting groups in multi-step syntheses .
Substituted Pyrrolidine Derivatives
Adding substituents to the pyrrolidine ring enhances target specificity or modulates solubility:
Structural Insights : Bulky substituents like naphthyloxy groups increase molecular weight but may limit blood-brain barrier penetration .
Solubility and Stability
Note: Hydrochloride salts generally exhibit better aqueous solubility than free bases.
Hazard Profiles
Safety Note: The (2S,4S) isomer has fewer sensitization risks compared to the (2S,4R) variant .
Biological Activity
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of a fluorine atom, enhances its biological activity and alters its physicochemical properties, making it a compound of interest for various therapeutic applications.
- Molecular Formula : C6H11ClFNO2
- CAS Number : 58281-79-1
- Structure : The compound features a methyl ester at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances binding affinity and selectivity towards biological targets, influencing metabolic pathways and enzyme activities.
Interaction with Enzymes
Research indicates that this compound may modulate enzyme activity through competitive inhibition or allosteric modulation. For instance, studies have shown its potential role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin signaling pathways.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Antidiabetic Potential : In vitro studies have demonstrated that DPP-IV inhibitors can improve glycemic control in diabetic models. The compound's structural similarity to known DPP-IV inhibitors suggests it may exhibit similar effects .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
- Cancer Research : The compound's ability to influence cell signaling pathways has led to investigations into its effects on cancer cell proliferation and apoptosis.
Case Study 1: DPP-IV Inhibition
A study examined the effect of this compound on DPP-IV activity in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential as an antidiabetic agent .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce markers of oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Similar | Antidiabetic | Exhibits DPP-IV inhibition |
| (2R,4R)-4-Hydroxyproline | Different | None reported | Used as a standard in peptide synthesis |
| (2S,4S)-4-Hydroxyproline | Different | None reported | Commonly used in collagen studies |
Q & A
Basic Research Questions
Q. How should (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride be stored to maintain stability?
- Methodological Answer : Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions. For in vivo studies, dissolve the compound sequentially in DMSO, PEG300, Tween 80, and saline, ensuring clarity at each step. Heating to 37°C and sonication may improve solubility during preparation .
Q. What analytical methods are recommended for purity assessment?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a validated protocol is critical. Use reference standards (e.g., USP/EP guidelines) to resolve enantiomers or related substances. Ensure purity exceeds 98% as per Certificate of Analysis (COA). Retention time and peak symmetry should match authenticated standards .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Combine 1H/13C/19F NMR to verify fluorination at C4 and ester group presence. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Cross-check with crystallographic data if available .
Advanced Research Questions
Q. How can low solubility in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤1% final concentration) to enhance solubility. For stubborn cases, heat to 37°C and sonicate for 10–15 minutes. Validate solvent compatibility with assay conditions (e.g., enzyme activity, cell viability). Ternary solvent systems (DMSO/PEG/saline) may improve dispersion without precipitation .
Q. What strategies optimize enantiomeric excess during synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution for stereocontrol. Use Boc-protected intermediates to stabilize the pyrrolidine ring during fluorination. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography. Computational modeling (DFT) can predict steric hindrance effects .
Q. How can discrepancies in biological activity between stereoisomers be resolved?
- Methodological Answer : Separate enantiomers using chiral stationary phases (CSP-HPLC) and test individually in receptor-binding assays (e.g., radioligand displacement). Molecular docking studies can identify stereospecific interactions (e.g., hydrogen bonding at C4-F). Compare IC50 values and selectivity ratios to rule out off-target effects .
Q. What steps minimize byproduct formation during fluorination?
- Methodological Answer : Optimize reaction conditions:
- Temperature : Maintain -78°C for electrophilic fluorination to prevent racemization.
- Protecting Groups : Use Boc or Fmoc to shield reactive amines.
- Monitoring : Track reaction progress via TLC or LC-MS. Quench excess fluorinating agents (e.g., DAST) with aqueous NaHCO3 to halt side reactions .
Q. How does fluorination at C4 influence metabolic stability?
- Methodological Answer : Perform in vitro microsomal assays (human liver microsomes) to compare metabolic half-life (t1/2) of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity reduces CYP450-mediated oxidation at C4. Validate via metabolite profiling (LC-QTOF-MS) .
Contradictions and Validation
- Storage Stability : recommends -80°C for 6 months , while other sources lack explicit guidelines. Cross-validate via accelerated stability studies (25°C/60% RH for 1 month) to assess degradation (HPLC monitoring).
- Stereochemical Confirmation : X-ray crystallography ( ) is definitive but resource-intensive. Alternative methods like optical rotation comparison or NOE NMR can corroborate configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
